Trichloro(octyl)silane

Beschreibung

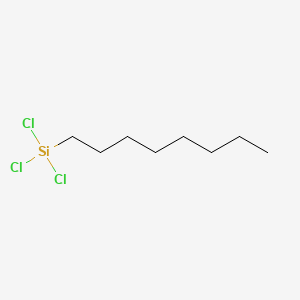

Trichloro(octyl)silane (C₈H₁₇Cl₃Si) is an organosilicon compound characterized by an octyl hydrocarbon chain bonded to a silicon atom with three chlorine substituents. This structure enables its primary use as a surface-modifying agent, where the trichlorosilane group reacts with hydroxylated surfaces (e.g., glass, silica, or polymers) to form stable covalent bonds. The octyl chain confers hydrophobicity, making it valuable in applications such as:

- Hydrophobic coatings for textiles, membranes, and electronic components .

- Self-assembled monolayers (SAMs) for creating water-repellent surfaces .

- Oil-water separation via functionalization of porous substrates .

Key properties include its reactivity with moisture, leading to crosslinking, and its ability to enhance adhesion in nanocomposite coatings .

Eigenschaften

IUPAC Name |

trichloro(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUVCPBWWSUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029269 | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley] | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232 °C | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.073 g/mL | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming liquid, Water-white liquid | |

CAS No. |

5283-66-9 | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/octyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV18I1WCU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Alcoholysis of Trichlorosilane

This method involves the reaction of octyl alcohol with trichlorosilane (HSiCl₃) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of octyl alcohol replaces a hydrogen atom on the silicon center.

Reaction Equation:

Key Parameters:

-

Conditions: Anhydrous environment to prevent hydrolysis of trichlorosilane.

-

Catalysts: Often omitted, but phosphorus-based catalysts (e.g., PCl₃) may enhance reaction rates .

-

Yield: Typically 85–90% under optimized conditions.

Advantages:

-

High purity due to minimal side reactions.

-

Scalable for industrial production.

Limitations:

-

Requires precise control of moisture to avoid premature hydrolysis of HSiCl₃.

Direct Chlorination of Octylsilane

Industrial processes often employ direct chlorination of octylsilane (H₃Si-C₈H₁₇) with chlorine gas (Cl₂). This method is thermally driven and produces trichloro(octyl)silane alongside hydrogen chloride (HCl).

Reaction Equation:

Key Parameters:

-

Temperature: 300–500°C to facilitate radical chain reactions .

-

Pressure: Inert atmosphere (e.g., nitrogen) to prevent oxidation.

Advantages:

-

Economical for large-scale production.

-

Compatible with existing chlorination infrastructure.

Limitations:

-

Exothermic reaction requires careful temperature control.

-

Corrosive HCl byproduct necessitates scrubbing systems.

Hydrosilylation of Fluoroolefins

Emerging methods leverage catalytic hydrosilylation to synthesize fluorinated silanes, which can be modified to introduce octyl groups. This approach is less common but offers flexibility in functional group design.

Reaction Example:

Key Parameters:

-

Catalysts: Platinum (Pt) or rhodium (Rh) complexes for selective bond activation .

-

Solvents: Toluene or ether-based solvents to stabilize intermediates.

-

Yield: Moderate to high (60–90%), depending on catalyst efficiency .

Advantages:

-

Enables precise control over silane structure.

-

Applicable to fluorinated derivatives for specialized applications.

Limitations:

-

Higher cost due to noble metal catalysts.

-

Limited scalability compared to traditional methods.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| Alcoholysis | Octyl alcohol, HSiCl₃ | Anhydrous, reflux | 85–90% | Moderate | High |

| Direct Chlorination | Octylsilane, Cl₂ | 300–500°C, inert atmosphere | 90–95% | Low | Very High |

| Hydrosilylation | Fluoroolefins, silane | Pt/Rh catalyst, toluene | 60–90% | High | Low |

Wissenschaftliche Forschungsanwendungen

Surface Modification

Overview : Trichloro(octyl)silane is primarily used as a surface modifying agent. Its reactive chlorine groups can covalently bond with hydroxyl groups on surfaces, resulting in significant alterations to the physical and chemical properties of materials.

Applications :

- Hydrophobic Coatings : The compound creates hydrophobic surfaces when applied to materials such as glass, metals, ceramics, and polymers. This modification enhances water repellency and reduces surface energy, making it ideal for applications in coatings and adhesives .

- Organic Electronics : In the field of organic electronics, this compound has been shown to improve the performance of pentacene films by modifying the SiO2 surfaces on which they are deposited .

Case Study : A study demonstrated that treatment of paper with this compound significantly increased its hydrophobicity, leading to improved performance in applications requiring moisture resistance .

Synthesis of Organosilicon Materials

This compound serves as a precursor for synthesizing various organosilicon compounds, including silanes, siloxanes, and polysilsesquioxanes. These materials exhibit unique properties such as thermal stability and electrical insulation.

Key Reactions :

- Hydrolysis Reaction : Upon exposure to moisture, this compound hydrolyzes to form octanol and hydrochloric acid. This reaction is crucial for its application in surface modifications .

- Grafting Reactions : The compound can react with various substrates to form siloxane bonds (Si-O-Si), which are essential for creating silicone polymers used in diverse applications .

Catalytic Applications

This compound has been explored for its potential in catalytic processes, particularly in enhancing the activity of catalysts through surface modification.

Case Study : Research indicates that grafting this compound onto γ-alumina supports can improve catalyst performance by creating hydrophobic surfaces that facilitate better interaction with reactants while minimizing unwanted side reactions .

Comparative Analysis of Silanes

The effectiveness of this compound can be compared with other similar silanes based on their unique features:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trichloro(methyl)silane | CHClSi | Shorter alkyl chain; used for different surface modifications. |

| Trichloro(ethyl)silane | CHClSi | Intermediate length chain; similar applications but different reactivity profiles. |

| Trichloro(propyl)silane | CHClSi | Offers different hydrophobicity compared to octyl variant. |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | CFClSi | Exhibits superior water repellency compared to non-fluorinated silanes. |

Wirkmechanismus

The primary mechanism by which trichloro(octyl)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on surfaces. This bonding creates a stable, hydrophobic layer that alters the surface properties of the material. The hydrolysable groups in this compound react with hydroxyl groups, leading to the formation of siloxane bonds, which are highly stable and resistant to environmental degradation .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Functionalized Membranes : PET track-etched membranes modified with this compound achieved 99% oil-water separation efficiency, outperforming untreated membranes .

- SAM Stability : this compound SAMs on quartz crystals maintained hydrophobicity even after CVD deposition of secondary layers, demonstrating robustness .

- Comparative Limitations : While fluorinated silanes offer superior initial hydrophobicity, their poor adhesion and high cost limit practical use compared to this compound .

Biologische Aktivität

Trichloro(octyl)silane (TC-silane) is a silane compound that has gained attention for its potential biological activity and applications in various fields, particularly in materials science and biomedicine. This article explores the biological activity of TC-silane, focusing on its interactions with biological systems, potential toxicity, and applications in biocompatible materials.

This compound is a colorless liquid with the chemical formula C8H17Cl3Si. It is known to hydrolyze in the presence of water, producing hydrochloric acid and forming siloxane polymers. This hydrolysis reaction is crucial for its application in surface modification and biocompatibility studies .

1. Cytotoxicity and Biocompatibility

Research indicates that TC-silane exhibits varying degrees of cytotoxicity depending on its concentration and the type of cells exposed. A study highlighted that at lower concentrations, TC-silane can promote cell adhesion and growth, while higher concentrations may lead to cytotoxic effects . This dual behavior makes it an interesting candidate for applications in drug delivery systems and tissue engineering.

2. Interaction with Biological Membranes

TC-silane has been studied for its ability to modify surfaces at the molecular level, particularly in creating hydrophobic surfaces that can interact favorably with biological membranes. Its modification of perovskite materials has shown promise in enhancing the stability and performance of solar cells while potentially offering biocompatibility when used in biomedical devices .

Case Study 1: Surface Modification for Biocompatibility

In a study examining the effects of TC-silane on perovskite solar cells, researchers found that TC-silane could effectively modify the surface properties without damaging the underlying structure. The modified surfaces showed improved hydrophobicity and reduced moisture absorption, which is crucial for enhancing the longevity of devices used in variable environmental conditions .

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial properties of TC-silane-modified surfaces. Research indicates that surfaces treated with TC-silane can inhibit bacterial adhesion, making them suitable for applications in medical devices where infection control is critical. The modification process enhances the surface's resistance to biofilm formation, which is a significant challenge in clinical settings .

Research Findings

Analyse Chemischer Reaktionen

Chemical Reactions

-

Hydrolysis

-

Trichloro(octyl)silane undergoes hydrolysis when exposed to water, resulting in the release of hydrochloric acid and the formation of octanol. The reaction is as follows:

-

This reaction can be violent and generates heat . It also produces corrosive hydrochloric acid fumes . The rate of hydrogen chloride gas creation has been experimentally determined .

-

-

Reaction with Hydroxyl Groups

-

This compound reacts with hydroxyl-containing compounds to form siloxane bonds (Si-O-Si), which is fundamental in the synthesis of silicone polymers.

-

The reactive chlorine groups of this compound readily react with hydroxyl groups (OH) present on the surface of materials like glass, metals, ceramics, and polymers. This forms a covalent bond and creates a new organic layer.

-

This surface modification can alter the material's properties.

-

-

Polymerization

-

This compound can be used as a building block for synthesizing organosilicon materials, including silanes, siloxanes, and polysilsesquioxanes.

-

The polymerization reaction of silanes starts with hydrolysis, followed by condensation to form a sol, a gel, or silsesquioxanes . Hydrolysis and condensation reactions are accompanied by re-esterification and de-polymerization reactions, respectively .

-

-

Reaction with Silicon Tetrachloride

-

This compound can be synthesized by the reaction of silicon tetrachloride with n-octene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is as follows:

-

Factors Affecting Polymerization

-

Catalysts: The non-catalytic reaction is generally slow. The hydrolysis reaction is, therefore, a catalytic reaction, which depends on the concentrations of alkoxysilane, water, proton, general base/acid, and the produced alcohol .

-

Temperature: Hydrolysis, condensation, and cyclization reactions are generally endothermic under different conditions . The polymerization reaction of silanes obeys the Arrhenius equation .

-

pH: The mechanisms of hydrolysis or condensation differ when the pH values of the media are different .

-

Water/Silane Ratio: The kinetics of polymerization are controlled by primary factors, such as catalysts and water/silane ratio .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trichloro(octyl)silane, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via hydrosilylation, where trichlorosilane reacts with 1-octene under catalytic conditions (e.g., platinum-based catalysts). Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions like polymerization. Purification involves fractional distillation under reduced pressure to isolate the product from unreacted silane and octene .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity, this compound must be stored under inert gas (argon) in sealed, moisture-free containers. Handling requires gloveboxes or Schlenk lines to prevent hydrolysis, which generates HCl gas. Safety protocols include using acid-resistant PPE (gloves, goggles) and secondary containment for spills .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) confirms molecular structure and detects impurities.

- Gas chromatography (GC) with flame ionization detection assesses purity (>98% typical).

- FTIR spectroscopy identifies Si-Cl (~480 cm⁻¹) and alkyl chain vibrations.

- Exact mass spectrometry (e.g., HRMS) validates molecular formula (C₈H₁₇Cl₃Si, exact mass 238.02 g/mol) .

Advanced Research Questions

Q. How can this compound be used to engineer superhydrophobic coatings, and what metrics assess their durability?

- Methodological Answer :

- Surface Functionalization : Coat substrates via vapor deposition or solution-phase silanization (0.1–1% v/v in hexane). Cure at 110°C for 1 hour to form self-assembled monolayers (SAMs).

- Performance Metrics :

- Contact angle goniometry measures hydrophobicity (typical angles >110°).

- Immersion testing evaluates durability: Submerge coated samples in water for 24+ hours and measure contact angle retention.

- Confocal microscopy assesses coating adhesion and integrity post-immersion .

Q. What experimental designs compare this compound’s performance to fluorinated analogs (e.g., FOTS) in microfluidic applications?

- Methodological Answer :

- Surface Treatment : Functionalize PDMS or glass microfluidic chips with this compound (5% in isopropanol) vs. fluorinated silanes (e.g., FOTS).

- Flow Dynamics Analysis : Compare fluid velocity profiles (e.g., using particle image velocimetry) under identical flow rates.

- Fouling Resistance : Quantify protein adsorption (e.g., BSA) via fluorescence microscopy. This compound offers cost-effective hydrophobicity but may underperform fluorinated silanes in extreme pH/ionic conditions .

Q. How does substrate composition (e.g., cellulose vs. silica) influence this compound’s adhesion and coating efficacy?

- Methodological Answer :

- Substrate Preparation : Treat hydroxyethyl cellulose (HEC) and silica nanoparticles with this compound vapor.

- Adhesion Testing : Use tape-peel tests or AFM to quantify coating-substrate binding forces.

- Findings : HEC’s hydroxyl groups enhance covalent Si-O-C bonding, while silica’s surface roughness amplifies mechanical interlocking. Post-immersion, HEC retains 85% contact angle vs. silica’s 70%, highlighting substrate-dependent performance .

Q. What strategies mitigate hydrolysis during this compound functionalization in aqueous environments?

- Methodological Answer :

- Solvent Choice : Use aprotic solvents (e.g., toluene, THF) to limit water contact.

- Pre-adsorption Technique : Pre-treat substrates with anhydrous ethanol to displace surface-bound water.

- In-situ Monitoring : Employ Raman spectroscopy to detect Si-Cl bond cleavage and adjust reaction conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.